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4,6-Dimethyl-1,2,3-triazine-5-

carboxamide

Cat. No.: B141128 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,3,5-triazine (s-triazine) scaffold has emerged as a privileged structure in medicinal

chemistry, with numerous derivatives demonstrating potent and selective biological activities.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

dimethyl-triazine analogs and related derivatives, with a focus on their anticancer properties.

The information presented is collated from recent studies and aims to provide a clear overview

for researchers engaged in the design and development of novel therapeutic agents based on

the triazine core.

Comparative Analysis of Biological Activity
The biological activity of triazine derivatives is highly dependent on the nature and position of

substituents on the triazine ring. The following tables summarize the quantitative data from

various studies, highlighting the impact of structural modifications on the anticancer and

enzyme inhibitory activities of these compounds.

Table 1: SAR of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Against Cancer Cell

Lines
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Compound R1 R2
MCF-7 IC50
(µM)

HCT-116
IC50 (µM)

HepG2 IC50
(µM)

4f

N-(4-

Bromophenyl

)amino

Morpholino 4.53 ± 0.30 0.50 ± 0.08 3.01 ± 0.49

4j

N-(4-

Methoxyphen

yl)amino

Piperidino 2.93 ± 1.11 - -

4g

N-(4-

Chlorophenyl

)amino

Piperidino 8.65 ± 0.69 - -

4d

N-(4-

Bromophenyl

)amino

Piperidino 27.74 ± 3.19 - -

5c

N-(4-

Chlorophenyl

)amino

3,5-Dimethyl-

1H-pyrazol-1-

yl

2.29 ± 0.92 - -

5d

N-(4-

Methoxyphen

yl)amino

3,5-Dimethyl-

1H-pyrazol-1-

yl

- 3.66 ± 0.96 5.42 ± 0.82

Data sourced from El-Faham et al., 2022.[1][2]

The data in Table 1 demonstrates that the nature of the substituent at the R1 and R2 positions

significantly influences the cytotoxic activity of these analogs. For instance, compound 4f, with

a morpholino group, shows potent activity against the HCT-116 cell line.[1][2] In the case of

compounds with a piperidino group, a methoxy substituent on the aniline ring (4j) leads to

higher potency against MCF-7 cells compared to chloro (4g) or bromo (4d) substituents.[2]

Table 2: SAR of s-Triazine Derivatives as EGFR and PI3K/mTOR Inhibitors
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Compound Target IC50 (nM)

18 EGFR 61

Tamoxifen (Reference) EGFR 69

47 PI3K 7.0

47 mTOR 48

48 PI3K 23.8

48 mTOR 10.9

51 IDH2 R140Q 7

Data sourced from a systematic review by an unnamed author.[3]

Table 2 highlights the potency of s-triazine derivatives against key enzymes in cancer signaling

pathways. Compound 18 shows excellent EGFR inhibitory activity, comparable to the reference

drug tamoxifen.[3] Compounds 47 and 48 demonstrate dual inhibition of PI3K and mTOR

kinases in the nanomolar range.[3] Furthermore, compound 51 was identified as a potent

inhibitor of the mutant enzyme IDH2 R140Q.[3]

Key Signaling Pathways
Many dimethyl-triazine analogs exert their anticancer effects by targeting critical signaling

pathways involved in cell proliferation, survival, and apoptosis. The EGFR/PI3K/AKT/mTOR

pathway is a frequently implicated target.
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Caption: EGFR/PI3K/AKT/mTOR signaling pathway and points of inhibition by triazine analogs.

Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of

dimethyl-triazine analogs.

MTT Cell Viability Assay
This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
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Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116, HepG2) are seeded in 96-well plates at a

density of 5x10^3 cells/well and incubated for 24 hours.

Compound Treatment: The cells are then treated with various concentrations of the triazine

analogs and incubated for a further 48-72 hours.

MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-

dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline

(PBS) is added to each well. The plates are then incubated for another 4 hours.

Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO)

is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a

microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of

cell growth, is then calculated.[1]

In Vitro Kinase Inhibition Assay (Example: EGFR)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.

Reaction Mixture Preparation: The reaction is typically carried out in a 96-well plate. Each

well contains the recombinant human EGFR enzyme, a specific substrate (e.g., a poly(Glu,

Tyr) 4:1 peptide), and the test compound at various concentrations in a kinase buffer.

Reaction Initiation: The reaction is initiated by the addition of ATP.

Incubation: The plate is incubated at a specific temperature (e.g., 30°C) for a set period (e.g.,

60 minutes).

Detection: The amount of phosphorylated substrate is quantified. This can be done using

various methods, such as ELISA with an anti-phosphotyrosine antibody or by measuring the

depletion of ATP using a luminescent assay.

Data Analysis: The percentage of inhibition is calculated for each compound concentration,

and the IC50 value is determined by fitting the data to a dose-response curve.[3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://pubs.acs.org/doi/10.1021/acsomega.2c03079
https://pmc.ncbi.nlm.nih.gov/articles/PMC10254131/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b141128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


General Experimental Workflow
The development of novel triazine analogs typically follows a structured workflow from

synthesis to biological evaluation.

Synthesis of Triazine Analogs

Purification & Characterization
(NMR, MS, etc.)

In Vitro Screening
(e.g., MTT Assay)

Hit Identification

Enzyme Inhibition Assays
(e.g., EGFR, PI3K)

Potent Hits

SAR Analysis

Lead Optimization

Click to download full resolution via product page
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Caption: General workflow for the synthesis and evaluation of dimethyl-triazine analogs.

Conclusion
The structure-activity relationship studies of dimethyl-triazine analogs reveal that strategic

modifications to the triazine core can lead to the development of highly potent and selective

inhibitors of key cancer targets. The presence of substituents such as morpholino, piperidino,

and substituted anilines significantly influences the biological activity.[1][2] Many of these

compounds exert their effects by inhibiting the EGFR/PI3K/AKT/mTOR signaling pathway.[1][3]

[4] The data and protocols presented in this guide offer a valuable resource for the rational

design of next-generation triazine-based therapeutics. Further exploration of this chemical

space is warranted to identify novel candidates with improved pharmacological profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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